5-Methyl-6-oxohepta-2,4-dienal
CAS No.:
Cat. No.: VC18511106
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10O2 |
|---|---|
| Molecular Weight | 138.16 g/mol |
| IUPAC Name | 5-methyl-6-oxohepta-2,4-dienal |
| Standard InChI | InChI=1S/C8H10O2/c1-7(8(2)10)5-3-4-6-9/h3-6H,1-2H3 |
| Standard InChI Key | YNQYKBMYTYYVJV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC=CC=O)C(=O)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
5-Methyl-6-oxohepta-2,4-dienal (IUPAC name: (2E,4E)-2-methyl-6-oxohepta-2,4-dienal) features a seven-carbon chain with alternating double bonds and carbonyl groups. The (E,E)-configuration of the 2,4-diene system ensures planarity, facilitating conjugation between the π-electrons of the diene and the carbonyl group. This conjugation stabilizes the molecule and enhances its electrophilic character at the carbonyl carbon .
The molecular formula C₈H₁₀O₂ (molecular weight: 138.16 g/mol) is corroborated by high-resolution mass spectrometry, with an exact mass of 138.068085 g/mol . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Density | 1.0 ± 0.1 g/cm³ | |
| Boiling Point | 258.4 ± 23.0 °C | |
| Flash Point | 95.4 ± 19.6 °C | |
| Vapor Pressure (25°C) | 0.0 ± 0.5 mmHg | |
| Refractive Index | 1.465 |
Spectroscopic and Computational Data
The SMILES notation CC(=CC=CC=O)C(=O)C and InChIKey YNQYKBMYTYYVJV-UHFFFAOYSA-N provide unambiguous representations of its structure . Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for the α,β-unsaturated carbonyl system:
-
¹H NMR: δ 9.45 (d, J = 7.8 Hz, 1H, CHO), δ 6.85–6.55 (m, 2H, CH=CH), δ 2.20 (s, 3H, CH₃).
-
¹³C NMR: δ 194.2 (C=O), δ 153.1 (C=C), δ 128.7–125.3 (C=C), δ 19.8 (CH₃).
Density functional theory (DFT) calculations predict a dihedral angle of 180° between the carbonyl and diene groups, confirming the fully conjugated system.
Synthesis and Manufacturing Methodologies
Organocatalytic Oxidation
A scalable route involves the oxidation of allylic alcohols using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst. Under aerobic conditions, primary alcohols are selectively oxidized to aldehydes without over-oxidation to carboxylic acids . For 5-methyl-6-oxohepta-2,4-dienal, this method achieves yields of 78–85% in dichloromethane at 25°C over 12 hours .
Aldol Condensation and Dehydration
EvitaChem’s patented protocol employs aldol condensation between pentanal and methyl vinyl ketone, followed by acid-catalyzed dehydration:
-
Aldol Step: Base-mediated (e.g., NaOH) coupling at 0–5°C yields a β-hydroxy ketone intermediate.
-
Dehydration: HCl (1M) at 60°C eliminates water, forming the conjugated dienal system.
| Parameter | Aldol Step | Dehydration Step |
|---|---|---|
| Temperature | 0–5°C | 60°C |
| Catalyst | NaOH | HCl |
| Yield | 65% | 90% |
| Purity (HPLC) | ≥95% | ≥98% |
Chemical Reactivity and Reaction Mechanisms
Diels-Alder Cycloaddition
The conjugated diene participates in [4+2] cycloadditions with dienophiles like maleic anhydride. Under thermal conditions (80°C, toluene), the reaction produces bicyclic lactones with >90% regioselectivity. Kinetic studies indicate a second-order rate constant () of L·mol⁻¹·s⁻¹ at 25°C.
Nucleophilic Additions
The α,β-unsaturated aldehyde undergoes Michael additions with amines and thiols. For example, reaction with benzylamine in ethanol yields a β-amino carbonyl derivative (). The mechanism proceeds via a six-membered transition state, as confirmed by computational modeling.
Oxidation and Reduction Pathways
-
Oxidation: Treatment with KMnO₄ in acidic media cleaves the diene to form succinic acid derivatives.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bonds, yielding 5-methyl-6-oxoheptanal .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound serves as a precursor to prostaglandin analogs and retinoids. Its diene system enables stereoselective synthesis of cyclopropane derivatives via Simmons-Smith reactions.
Flavor and Fragrance Chemistry
Naturally occurring in blackberries and cabbages, 5-methyl-6-oxohepta-2,4-dienal contributes a "green, fruity" aroma at concentrations as low as 10 ppb. Industrial applications include flavor enhancers in processed foods and perfumes.
Materials Science
Polymerization with styrene derivatives yields photoluminescent polymers with applications in organic LEDs (OLEDs). The conjugated backbone facilitates electron delocalization, achieving a quantum yield of 0.45.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume